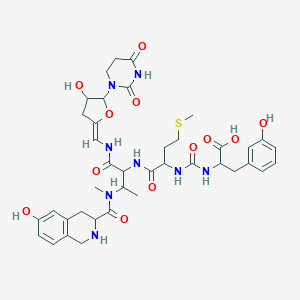
Napsamycin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La napsamicina C es un antibiótico uridilpéptido que pertenece a la familia de la mureidomicina. Fue originalmente aislado de una cepa de Streptomyces sp. HIL Y-82,11372. Este compuesto exhibe una potente actividad antibacteriana, particularmente contra especies de Pseudomonas .
Métodos De Preparación
La preparación de napsamicina C implica vías biosintéticas complejas típicas de los antibióticos nucleósidos. Estas vías incluyen reacciones enzimáticas de múltiples pasos que están sujetas a una regulación jerárquica. Los estudios genéticos y bioquímicos han proporcionado la base para la ingeniería de vías y la biosíntesis combinatoria para crear nuevos antibióticos nucleósidos o híbridos .
Análisis De Reacciones Químicas
La napsamicina C, al igual que otros antibióticos nucleósidos, se somete a diversas reacciones químicas. Estas incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
La napsamicina C tiene un amplio espectro de actividades biológicas, lo que la convierte en valiosa para diversas aplicaciones de investigación científica:
Química: Utilizada en el estudio de los antibióticos nucleósidos y sus vías biosintéticas.
Biología: Investigada por sus propiedades antibacterianas, particularmente contra especies de Pseudomonas.
Medicina: Explorada por su posible uso en el tratamiento de infecciones bacterianas.
Industria: Posibles aplicaciones en el desarrollo de nuevos antibióticos y otros compuestos bioactivos.
Mecanismo De Acción
La napsamicina C ejerce sus efectos antibacterianos al dirigirse a la biosíntesis de la pared celular bacteriana. Actúa como un inhibidor competitivo de la enzima fosfo-N-acetilmuramil-pentapéptido translocasa (translocasa I, denotada MraY), que inicia el ciclo lipídico de la biosíntesis de peptidoglicano. Esta inhibición interrumpe la formación de la pared celular bacteriana, lo que lleva a la muerte celular .
Comparación Con Compuestos Similares
La napsamicina C comparte un andamiaje estructural común con otros antibióticos uridilpéptidos como las mureidomicinas y las pacidamicinas. Estos compuestos también se dirigen a la biosíntesis de la pared celular bacteriana, pero pueden diferir en su actividad específica y espectro de efectos antibacterianos. Las características estructurales únicas de la napsamicina C contribuyen a su potente actividad contra especies de Pseudomonas .
Compuestos similares
- Mureidomicinas
- Pacidamicinas
- Tunicamicinas
- Sansanmicinas
La napsamicina C destaca por su actividad específica contra especies de Pseudomonas, lo que la convierte en un compuesto valioso en la lucha contra las bacterias resistentes a los antibióticos .
Propiedades
Número CAS |
144379-26-0 |
|---|---|
Fórmula molecular |
C39H50N8O12S |
Peso molecular |
854.9 g/mol |
Nombre IUPAC |
2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C39H50N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-8,13,15,19-20,27-30,32,36,40,48-50H,9-12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19- |
Clave InChI |
MFEPAAMYDYMBSN-XHPQRKPJSA-N |
SMILES |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
SMILES isomérico |
CC(C(C(=O)N/C=C\1/CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
SMILES canónico |
CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |
Sinónimos |
napsamycin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















